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Dosing Context MTD / RP2D
Dosing
Schedule

Key Toxicities
Study
Reference

Monotherapy
(Adult Solid
Tumors)

0.8 mg/kg
(approx. 60
mg flat dose)

Days 1, 8, and

15 of a 28-day
cycle [1]

Hyperglycemia,

hypertension, fatigue [1]

Phase II NCI-

MATCH [1]

Combination with
Gemcitabine

0.8 mg/kg Days 1, 8, and
15 of a 28-day

cycle [2]

Nausea (86%),
hyperglycemia (80%),

platelet count decrease
(80%) [2]

Phase I Dose-
Escalation [2]

Combination with
Nivolumab

45 mg Days 1, 8, and
15 of a 28-day

cycle [3] [4]

Diarrhea, anemia [3] [4] Phase I Trial in
Lymphoma [3]

[4]

Detailed Experimental Protocols for MTD Determination

The MTD is typically established in Phase I, open-label, dose-escalation studies that follow a standard "3+3"

design.
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Phase I Trial Design and Patient Selection

Study Design: The trials are multicentre and open-label. Dose escalation for copanlisib often
follows a standard 3+3 design [2] [4]. In this model, cohorts of three patients receive a pre-specified

dose of copanlisib. If no Dose-Limiting Toxicity (DLT) is observed, the dose is escalated for the next
cohort. The MTD is defined as the highest dose at which fewer than 33% of patients experience a

DLT.
Patient Population: The studies enroll adult patients (age ≥18 years) with advanced or refractory
solid tumors or lymphomas for whom standard curative therapies no longer exist [1] [2].
Participants must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or

1, indicating a good functional level, and adequate organ function [1].
Administration: Copanlisib is administered intravenously over one hour on an intermittent schedule,

most commonly on Days 1, 8, and 15 of a 28-day treatment cycle [1] [2].

Dose-Limiting Toxicity (DLT) Assessment

A DLT is typically defined as the occurrence of any of the following events during the first treatment cycle

(usually 28 days) that is considered related to the study drug [4]:

Hematological Toxicity: Grade ≥4 toxicity lasting >7 days (e.g., neutropenia, thrombocytopenia) [4].

Non-Hematological Toxicity: Any Grade ≥3 toxicity (with some exceptions for manageable events
like transient hyperglycemia) [4].

Pharmacokinetic (PK) and Safety Assessments

PK Sampling: Blood samples are collected at multiple time points following copanlisib infusion to
determine key parameters such as maximum plasma concentration (Cmax) and area under the
plasma concentration-time curve (AUC). This confirms that drug exposure is dose-proportional and
assesses potential interactions with combination therapies [2].

Safety Monitoring: Adverse events (AEs) are continuously recorded and graded according to the
NCI Common Terminology Criteria for Adverse Events (CTCAE), currently version 5.0 [1]. Safety

reviews are conducted by a study team to make dose-escalation decisions.

The following diagram illustrates the standard workflow for a Phase I dose-escalation study to determine the

MTD of copanlisib.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.nature.com/articles/bjc2017428
https://www.sciencedirect.com/science/article/pii/S0006497123083337
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084438/
https://www.nature.com/articles/bjc2017428
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084438/
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084438/
https://www.nature.com/articles/bjc2017428
https://www.sciencedirect.com/science/article/pii/S0006497123083337
https://www.sciencedirect.com/science/article/pii/S0006497123083337
https://www.sciencedirect.com/science/article/pii/S0006497123083337
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.nature.com/articles/bjc2017428
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084438/
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Study Start

Treat Cohort of
3 Patients

Assess DLTs during
Cycle 1 (28 days)

<1 DLT in 3 patients?

Escalate Dose

 Yes

Expand Cohort to
6 Patients

 No (1 DLT)

Next Cohort

assess2

Assess 3 New Patients

<2 DLTs in 6 patients?

 No

Define Previous Dose
MTD/RP2D

 Yes
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Supporting Preclinical and Clinical Data

Mechanism of Action: Copanlisib is a potent, selective pan-class I phosphoinositide 3-kinase
(PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms (IC50 values of

0.5 nM and 0.7 nM, respectively) [1] [5]. It demonstrates significant antitumor activity in PI3K-mutant
cancer cell lines and xenograft models [5].

Rationale for Combination Therapy: Combining copanlisib with other agents is a strategy to
overcome compensatory signaling and resistance. For instance, sorafenib can induce
phosphorylation of AKT, a key node in the PI3K pathway, and copanlisib counteracts this, leading
to a synergistic antineoplastic effect in preclinical models of hepatocellular carcinoma (HCC) [6].

Model-Informed Dosing: A model-informed approach using Physiologically Based Pharmacokinetic
(PBPK) modeling has been employed to support pediatric dosing of copanlisib at 28 mg/m², which

was predicted to achieve exposures consistent with the adult 60 mg dose [5].

The following diagram illustrates the key signaling pathway targeted by copanlisib and the rationale for its

combination with other agents.
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Application Notes for Researchers
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Toxicity Management: The primary toxicities associated with copanlisib are hyperglycemia and
hypertension [1]. These are often transient and manageable with preventive measures and close
monitoring. Protocols should include guidelines for blood glucose monitoring and antihypertensive

medication.
Intermittent Dosing: The approved intermittent dosing schedule (Days 1, 8, 15, every 28 days) was

designed to allow for recovery of normal tissues, improving the drug's tolerability and therapeutic
index [5].

Biomarker Selection: For solid tumors, patient selection based on PIK3CA mutations is crucial for
efficacy, as demonstrated in the NCI-MATCH trial [1]. The loss of PTEN protein may also be a

relevant biomarker for pathway activation [2].
Combination-Specific Dosing: When combining copanlisib with other agents, especially those with

overlapping toxicities, a dedicated dose-escalation study is mandatory. The MTD for the
combination (e.g., 45 mg with nivolumab) is likely lower than the monotherapy MTD [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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